4-(3-Fluoro-4-methoxyphenyl)pyridine
Overview
Description
4-(3-Fluoro-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound imparts it with distinct physical, chemical, and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for the synthesis of fluorinated pyridines .
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to achieve high yields and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
4-(3-Fluoro-4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom and methoxy group on the phenyl ring influences the reactivity of the compound.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group under specific conditions.
Reduction: Reduction reactions may involve the removal of the fluorine atom or the reduction of the pyridine ring to a piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)pyridine has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to easily diffuse into cells . Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)pyridine can be compared with other similar compounds, such as 4-(3-Chloro-4-methoxyphenyl)pyridine and 4-(3-Bromo-4-methoxyphenyl)pyridine. These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens affects the compounds’ reactivity, lipophilicity, and biological activity .
4-(3-Chloro-4-methoxyphenyl)pyridine: This compound has a chlorine atom instead of a fluorine atom, which makes it less lipophilic and more reactive in nucleophilic substitution reactions.
4-(3-Bromo-4-methoxyphenyl)pyridine: The presence of a bromine atom increases the compound’s reactivity in oxidative addition reactions, making it useful in different synthetic applications.
The uniqueness of this compound lies in its balance of reactivity and stability, as well as its potential for diverse scientific research applications.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQRKGMAMVYKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470805 | |
Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881419-06-3 | |
Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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